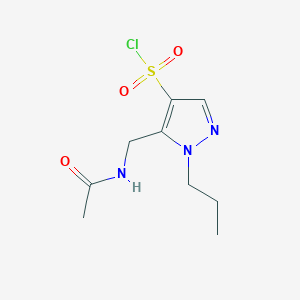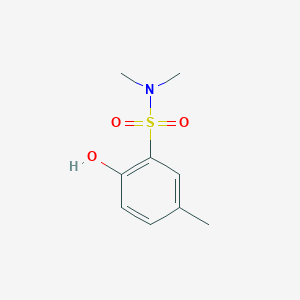
2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide, also known as TMB-8, is a synthetic compound that has been widely used as a pharmacological tool to study the functions of intracellular calcium channels. TMB-8 is a selective inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which plays a crucial role in maintaining the intracellular calcium homeostasis.
Applications De Recherche Scientifique
Antitumor Activity
Sulfonamide compounds, including structurally related derivatives, have been extensively studied for their antitumor properties. Research has identified specific sulfonamides as potent cell cycle inhibitors, advancing to clinical trials due to their preliminary activities in phase I settings. These compounds disrupt tubulin polymerization or induce cell cycle arrest, highlighting the potential of sulfonamide derivatives in cancer therapy (Owa et al., 2002).
Carbonic Anhydrase Inhibition
Sulfonamides have been recognized for their ability to inhibit carbonic anhydrase (CA), a crucial enzyme in many physiological processes. Novel benzene- and tetrafluorobenzenesulfonamides have shown medium to high potency in inhibiting different CA isoforms, particularly those associated with tumors. This indicates their potential in developing therapeutic agents targeting specific isoforms for cancer treatment (Pala et al., 2014).
Antibacterial and Antifungal Activities
Sulfonamide compounds have been explored for their antimicrobial properties. A novel ligand incorporating 8-hydroxyquinoline and sulfonamide moieties demonstrated significant increases in antimicrobial and antifungal activities compared to parent compounds. This synergistic effect underscores the potential of sulfonamide derivatives in developing new antimicrobial agents (Dixit et al., 2010).
Enzyme Inhibition for Antimicrobial Therapy
Further research into sulfonamide derivatives has led to the synthesis of compounds combining the inhibitory activities of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR). These dual inhibitors have shown significant in vitro antimicrobial activity, pointing to a promising approach in antimicrobial therapy by targeting multiple enzymes simultaneously (Azzam et al., 2020).
Environmental Degradation of Sulfonamides
Research on the environmental degradation of sulfonamides has uncovered novel microbial strategies to eliminate these antibiotics. A specific Microbacterium species has been identified that degrades sulfonamides through an unusual pathway initiated by ipso-hydroxylation. This study not only provides insights into the biodegradation of persistent antibiotics but also opens avenues for bioremediation strategies to mitigate antibiotic resistance propagation (Ricken et al., 2013).
Propriétés
IUPAC Name |
2-hydroxy-N,N,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-7-4-5-8(11)9(6-7)14(12,13)10(2)3/h4-6,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHMQUSKEJPDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2891531.png)
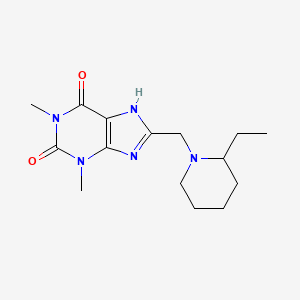
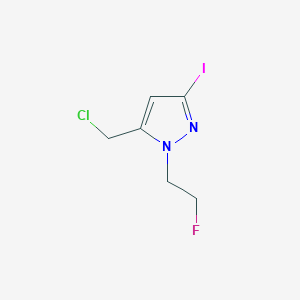
![2-[1-(1-Phenylethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2891537.png)

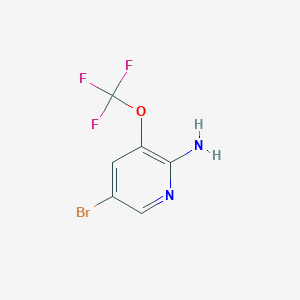
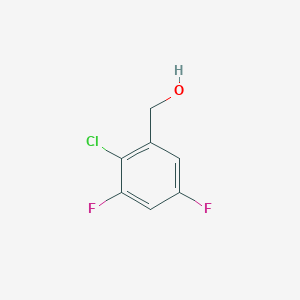
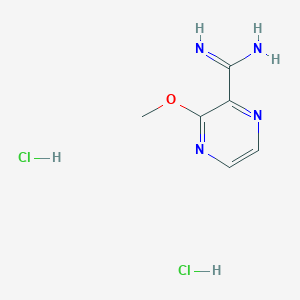
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one](/img/structure/B2891544.png)
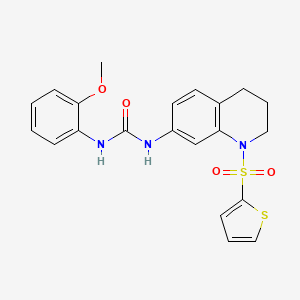
![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2891548.png)
![(4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2891550.png)

